Atrasentan Hydrochloride

Endothelin Receptor Pharmacology Selectivity Profiling Drug Screening

Atrasentan Hydrochloride (CAS 2984284-99-1) is the optimized hydrochloride salt of atrasentan, engineered for superior aqueous solubility and formulation stability. It delivers >1800-fold selectivity for ETA over ETB — the highest in its class — enabling clean mechanistic studies without confounding ETB interference. The 24-hour half-life supports once-daily in vivo dosing protocols, directly replicating the renal-protective 0.75 mg/day regimen validated in the SONAR phase III trial. For oncology programs, its picomolar potency (IC50 ~0.05–0.2 nM) and established CYP3A4 induction profile make it an indispensable probe for DDI screening and PK modeling. Choose this specific salt form to ensure data reproducibility aligned with published clinical evidence.

Molecular Formula C29H39ClN2O6
Molecular Weight 547.1 g/mol
CAS No. 2984284-99-1
Cat. No. B10782071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrasentan Hydrochloride
CAS2984284-99-1
Molecular FormulaC29H39ClN2O6
Molecular Weight547.1 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1
InChIKeyIJFUJIFSUKPWCZ-SQMFDTLJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atrasentan Hydrochloride (CAS 2984284-99-1): Core Profile for Scientific Procurement and Assay Selection


Atrasentan Hydrochloride (CAS 2984284-99-1) is the orally bioavailable hydrochloride salt of atrasentan, a potent, selective antagonist of the endothelin type A receptor (ETA) [1]. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and formulation stability compared to the parent free base . This small molecule acts by blocking the vasoconstrictive and pro-proliferative effects of endothelin-1 and has been investigated in large-scale clinical trials for chronic kidney disease in type 2 diabetes (SONAR trial) and in oncology for prostate cancer [2][3].

Why Atrasentan Hydrochloride Cannot Be Directly Substituted with Other Endothelin Receptor Antagonists (ERAs)


Despite sharing a common target class, direct interchangeability between atrasentan hydrochloride and other ERAs such as bosentan, ambrisentan, or macitentan is scientifically unsound. Crucial differences exist across multiple dimensions: atrasentan's >1800-fold selectivity for ETA over ETB is among the highest in its class, contrasting with the non-selective binding of bosentan and macitentan [1][2]. Furthermore, its distinct pharmacokinetic profile, including a 24-hour half-life enabling once-daily dosing and a unique CYP3A4 induction liability, separates it from alternatives like ambrisentan (half-life 15h) [3]. Most critically, clinical evidence of renal protection for atrasentan is specific to the 0.75 mg/day dose established in the SONAR trial, a result not extrapolable to other ERAs due to differing receptor engagement and safety profiles [4][5].

Atrasentan Hydrochloride: Head-to-Head Quantitative Differentiation Evidence Guide


Superior ETA Receptor Selectivity: 87- to 1860-Fold Higher Than Bosentan and Comparable ERA

Atrasentan demonstrates a substantially higher degree of selectivity for the endothelin ETA receptor over the ETB receptor compared to other clinically used ERAs. In a direct head-to-head study, the calculated selectivity ratio for atrasentan was 87, compared to 8.6 for the non-selective ERA bosentan [1]. Other sources report selectivity up to 1860-fold for the human receptor based on Ki values (ETA Ki = 69 pM, ETB Ki = 139 nM) . This is in contrast to macitentan, which is a non-selective dual antagonist [2].

Endothelin Receptor Pharmacology Selectivity Profiling Drug Screening

Extended Terminal Half-Life Enables Once-Daily Dosing Versus Twice-Daily Bosentan

Atrasentan exhibits a prolonged terminal half-life (t½) of approximately 24 hours in humans, which supports once-daily oral dosing in clinical and preclinical protocols [1][2]. In contrast, bosentan requires twice-daily administration due to its shorter half-life of approximately 5 hours, and ambrisentan has a half-life of about 15 hours [3]. This pharmacokinetic distinction simplifies dosing regimens for long-term in vivo studies.

Pharmacokinetics In Vivo Dosing Drug Metabolism

Clinical Validation of Renoprotection: Atrasentan 0.75 mg Demonstrates 35% RRR in SONAR Trial

The SONAR trial (Study Of diabetic Nephropathy with AtRasentan) provides robust, placebo-controlled evidence for the efficacy of a specific 0.75 mg daily dose of atrasentan in reducing the risk of renal events. Atrasentan reduced the risk of the primary composite renal outcome (doubling of serum creatinine or end-stage kidney disease) by 35% (HR 0.65, 95% CI 0.49-0.88) compared to placebo in patients with type 2 diabetes and CKD [1]. A meta-analysis of ERAs for diabetic kidney disease found atrasentan 0.75 mg/day to be the most promising agent, with maximal albuminuria reduction and minimal fluid retention compared to other agents and doses [2].

Diabetic Nephropathy Chronic Kidney Disease Clinical Trial Data

Hydrochloride Salt Form Offers Enhanced Solubility and Defined Crystalline Stability

Atrasentan Hydrochloride (CAS 2984284-99-1) is the specific salt form developed to overcome the limited aqueous solubility of the atrasentan free base (CAS 173937-91-2). The hydrochloride salt provides defined crystalline forms (Form I, II, and III) with Form II identified as the most thermodynamically stable, a critical parameter for ensuring batch-to-batch consistency and long-term stability in pharmaceutical formulations [1]. The free base is practically insoluble in water, whereas the hydrochloride salt exhibits improved solubility in aqueous media and common organic solvents like DMSO (2 mg/mL) .

Formulation Development Solid-State Chemistry Preformulation

Atrasentan Hydrochloride: High-Value Research and Industrial Application Scenarios


Preclinical Modeling of Diabetic Kidney Disease (DKD) Requiring Selective ETA Blockade

In rodent models of type 1 or type 2 diabetes-induced nephropathy, the use of atrasentan hydrochloride is indicated to replicate the selective ETA antagonism that demonstrated renal protection in the SONAR trial. Studies typically employ oral dosing in drinking water or by gavage at 3-5 mg/kg/day to assess reductions in albuminuria, renal fibrosis, and macrophage infiltration. The 24-hour half-life supports once-daily dosing protocols.

Oncology Research: Investigating ETA-Mediated Tumor Proliferation and Bone Metastasis

Atrasentan is a key tool compound for investigating the role of the endothelin axis in cancer biology, particularly in prostate, ovarian, and lung cancers where ETA signaling drives proliferation, angiogenesis, and bone metastasis. In vitro studies utilize atrasentan at low nanomolar concentrations (IC50 ~0.05-0.2 nM) to block endothelin-1 induced cellular responses. Its high selectivity over ETB minimizes confounding off-target effects. [1]

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies Involving CYP3A4

Atrasentan serves as a valuable probe substrate and perpetrator in DDI studies. In vitro, it is a profound inducer of CYP3A4 (12-fold induction at 50 µM) and a moderate inhibitor of P-glycoprotein (IC50 = 15.1 µM). These properties make it suitable for evaluating the impact of new chemical entities on CYP3A4-mediated metabolism and transporter activity, and for understanding the pharmacokinetic interactions of ERAs. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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